8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It contains a spirocyclic system with an oxygen atom and two nitrogen atoms incorporated into the ring system. It also contains sulfonyl groups attached to methoxyphenyl and tosyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “8-[(4-Fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane” has a density of 1.5±0.1 g/cm3, boiling point of 638.0±65.0 °C at 760 mmHg, and a molar refractivity of 113.4±0.4 cm3 .Scientific Research Applications
Background
8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a compound with potential relevance in various scientific and industrial applications. However, the specific studies directly discussing this compound are not available. Therefore, we will focus on the broader context of sulfonyl and tosyl compounds in scientific research, noting their general properties and applications in various fields.
Sulfonyl Compounds in Scientific Research
Sulfonyl compounds have been widely used in various commercial applications since the 1950s. They are known for their application in manufacturing polyfluoroalkyl chemicals (PFCs) and their derivatives. These compounds have been subjects of numerous studies, primarily focusing on their environmental impact and presence in the human population. For instance, studies have found that certain PFCs are widespread in the human population, leading to concerns regarding their potential health impacts. Studies like those conducted by Calafat et al. (2007) and Kato et al. (2011) have documented the presence and concentration trends of these compounds in the general U.S. population, indicating widespread exposure and the need for further research on their health implications (Calafat et al., 2007), (Kato et al., 2011).
Future Directions
Properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-17-3-7-20(8-4-17)31(26,27)23-15-16-29-21(23)11-13-22(14-12-21)30(24,25)19-9-5-18(28-2)6-10-19/h3-10H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPZNFQHHVYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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